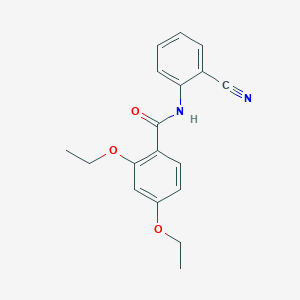![molecular formula C17H24ClN3 B5295762 N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as DPA, is a chemical compound that is widely used in scientific research. It is a derivative of the anesthetic drug lidocaine, which is used to numb tissue during medical procedures. DPA is a highly potent and selective inhibitor of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.
作用機序
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride works by binding to the intracellular side of voltage-gated sodium channels and blocking the flow of sodium ions through the channel pore. This prevents the depolarization of the cell membrane and the generation of action potentials. N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is highly selective for sodium channels, and does not affect other ion channels such as potassium or calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride depend on the specific cell type and tissue being studied. In neurons, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can block the initiation and propagation of action potentials, leading to a decrease in neuronal excitability. In muscle cells, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can inhibit muscle contraction by blocking the depolarization of the muscle membrane. In addition, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to have anti-inflammatory effects in animal models of inflammatory pain.
実験室実験の利点と制限
One of the main advantages of using N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in scientific research is its high selectivity for voltage-gated sodium channels. This allows researchers to specifically target these channels without affecting other ion channels or cellular processes. However, one limitation of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is its relatively short duration of action, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride analogs with improved pharmacological properties, such as longer duration of action or increased selectivity for specific subtypes of sodium channels. Another area of interest is the use of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in combination with other drugs or therapies to treat various diseases and disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Overall, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is a valuable tool for studying the function of voltage-gated sodium channels in a variety of physiological and pathological contexts, and has the potential to lead to new treatments for a range of diseases and disorders.
合成法
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be synthesized using a variety of methods, including the reaction of lidocaine with pyridine-3-carboxaldehyde and diethylamine, or the reaction of 4-chloro-N,N-diethylbenzenamine with pyridine-3-carboxaldehyde and diethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has a wide range of applications in scientific research. It is commonly used as a tool to study the function of voltage-gated sodium channels in neurons and other excitable cells. By blocking these channels, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to investigate the role of sodium currents in various physiological processes, including pain sensation, muscle contraction, and neuronal excitability.
特性
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16;/h5-11,13,19H,3-4,12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOFHWMZZCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

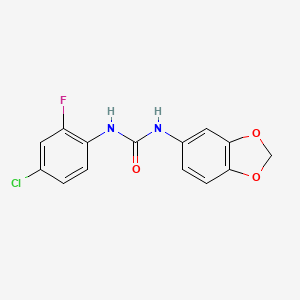
![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)
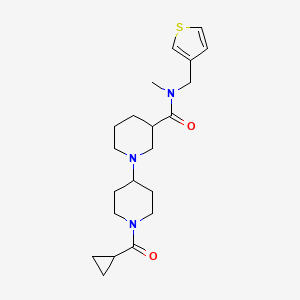
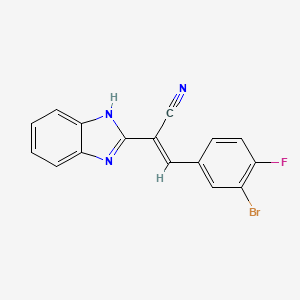
![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)

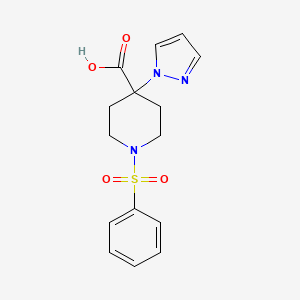
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)
